molecular formula C15H23N3S B3957009 2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

Cat. No.: B3957009
M. Wt: 277.4 g/mol
InChI Key: ZMUXAWQIBHCROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with a 2,3-dimethylphenyl group, an ethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenyl isothiocyanate with ethyl and propyl-substituted hydrazines. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The aromatic ring and the triazolidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The aromatic ring and the triazolidine ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenyl)-5-methyl-5-propyl-1,2,4-triazolidine-3-thione
  • 2-(2,3-dimethylphenyl)-5-ethyl-5-butyl-1,2,4-triazolidine-3-thione
  • 2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-one

Uniqueness

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is unique due to the specific combination of substituents on the triazolidine ring. The presence of both ethyl and propyl groups, along with the 2,3-dimethylphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-5-10-15(6-2)16-14(19)18(17-15)13-9-7-8-11(3)12(13)4/h7-9,17H,5-6,10H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXAWQIBHCROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(NC(=S)N(N1)C2=CC=CC(=C2C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
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2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 3
2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
2-(2,3-dimethylphenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

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